molecular formula C7H2Cl2F2O B1524247 6-Chloro-2,3-difluorobenzoyl chloride CAS No. 1208078-25-4

6-Chloro-2,3-difluorobenzoyl chloride

Cat. No.: B1524247
CAS No.: 1208078-25-4
M. Wt: 210.99 g/mol
InChI Key: CHLDUAMDKJNJKC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

6-Chloro-2,3-difluorobenzoyl chloride follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for substituted benzoyl chlorides, where the parent structure is benzoyl chloride and the substituents are numbered according to their positions relative to the carbonyl carbon. The compound's systematic name accurately reflects its substitution pattern: the numeral 6 indicates the position of the chlorine substituent, while 2,3-difluoro specifies the locations of the two fluorine atoms on the benzene ring. Alternative nomenclature systems may refer to this compound as benzoyl chloride, 6-chloro-2,3-difluoro-, emphasizing the benzoyl chloride core structure with the specified halogen substitutions.

The chemical classification of this compound places it within the acyl chloride functional group family, specifically as a member of the aromatic acyl chlorides. Acyl chlorides represent reactive derivatives of carboxylic acids, characterized by the presence of the carbonyl chloride functional group (-C(=O)Cl). Within this broader classification, the compound belongs to the more specialized category of halogenated benzoyl chlorides, where multiple halogen atoms modify the electronic properties and reactivity of the parent benzoyl chloride structure. The presence of both fluorine and chlorine substituents further classifies this compound as a mixed halogenated derivative, distinguishing it from compounds bearing only a single type of halogen substituent.

The molecular structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as C1=CC(=C(C(=C1F)F)C(=O)Cl)Cl, while the International Chemical Identifier key is CHLDUAMDKJNJKC-UHFFFAOYSA-N. These standardized representations facilitate database searches and computational chemistry applications, ensuring consistent identification across different chemical information systems.

The compound's classification extends to its physical and chemical properties, where it is categorized as a liquid under standard conditions with moisture-sensitive characteristics. This classification has important implications for storage, handling, and synthetic applications, as exposure to moisture can lead to hydrolysis reactions that compromise the compound's integrity and utility in synthetic processes.

Historical Context in Organic Chemistry

The development of halogenated benzoyl chlorides, including this compound, represents an evolution in organic synthesis methodology that builds upon the foundational work established with simple benzoyl chloride derivatives. Benzoyl chloride itself was first prepared in the mid-19th century through the treatment of benzaldehyde with chlorine, marking an important milestone in the development of acyl chloride chemistry. This pioneering work established the fundamental principles that would later be applied to the synthesis of more complex halogenated derivatives.

The historical progression toward multiply halogenated benzoyl chlorides reflects the growing understanding of how halogen substituents influence the electronic properties and reactivity of aromatic systems. Early investigations into chlorinated aromatic compounds demonstrated that chlorine substitution could significantly alter the electron density distribution within aromatic rings, leading to modified reactivity patterns in electrophilic and nucleophilic substitution reactions. These foundational studies provided the theoretical framework necessary for the rational design of compounds like this compound.

The incorporation of fluorine atoms into benzoyl chloride derivatives represents a more recent development in organofluorine chemistry, reflecting advances in fluorination methodology and a growing appreciation for the unique properties conferred by fluorine substitution. Fluorine's high electronegativity and small atomic size create distinctive electronic effects that differ significantly from those observed with other halogens. The development of reliable synthetic routes to difluorinated benzoyl chlorides required sophisticated understanding of both fluorination chemistry and the selective introduction of multiple different halogen substituents onto aromatic systems.

Industrial applications of halogenated benzoyl chlorides have historically focused on their utility as acylating agents in the production of pharmaceuticals, dyes, and other fine chemicals. The evolution from simple benzoyl chloride to complex multiply halogenated derivatives like this compound reflects the increasing sophistication of industrial organic chemistry and the demand for specialized building blocks capable of introducing specific structural features into target molecules.

Significance in Chemical Research

This compound occupies a position of considerable significance in contemporary chemical research, serving multiple roles that span fundamental organofluorine chemistry, pharmaceutical intermediate synthesis, and materials science applications. The compound's unique substitution pattern provides researchers with a versatile platform for investigating the electronic effects of mixed halogen substitution on aromatic reactivity. The presence of both electron-withdrawing fluorine atoms and a chlorine substituent creates a complex electronic environment that influences reaction selectivity and product formation in ways that cannot be achieved with simpler halogenated systems.

In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of bioactive compounds where the specific halogen substitution pattern is required for optimal biological activity. The compound's acylating properties enable the introduction of the 6-chloro-2,3-difluorobenzoyl group into diverse molecular scaffolds, facilitating the construction of complex pharmaceutical targets. Research has demonstrated that the specific positioning of fluorine and chlorine atoms can significantly influence the pharmacological properties of resulting compounds, making this particular substitution pattern valuable for medicinal chemistry applications.

The compound's research significance extends to its role in advancing synthetic methodology, particularly in the development of new acylation protocols and the exploration of regioselective reactions involving multiply halogenated aromatic systems. Studies utilizing this compound have contributed to understanding how halogen substituents influence reaction mechanisms and product distributions in various organic transformations. These investigations have broader implications for the design of synthetic strategies targeting complex halogenated organic molecules.

Materials science research has identified this compound as a valuable building block for the synthesis of specialized polymers and advanced materials where specific halogen substitution patterns are required to achieve desired physical and chemical properties. The compound's reactivity profile enables its incorporation into polymer backbones through acylation reactions, while the halogen substituents can impart unique properties such as enhanced thermal stability and chemical resistance to the resulting materials.

Related Halogenated Benzoyl Chloride Derivatives

The chemical landscape surrounding this compound includes numerous structurally related compounds that share the common feature of halogen substitution on the benzoyl chloride framework but differ in the number, type, and positioning of halogen atoms. Understanding these relationships provides important context for the compound's properties and applications while illustrating the diversity possible within this chemical family.

2-Chloro-3,6-difluorobenzoyl chloride represents a closely related isomer with the molecular formula C7H2Cl2F2O and Chemical Abstracts Service number 261762-42-9. This compound differs from this compound in the positioning of the halogen substituents, with fluorine atoms located at positions 3 and 6 rather than 2 and 3. The structural relationship between these isomers provides valuable insights into how substituent positioning influences physical properties and reactivity patterns. Comparative studies of these isomers have revealed differences in boiling points, with 2-chloro-3,6-difluorobenzoyl chloride exhibiting a predicted boiling point of 218.8±35.0 degrees Celsius.

3-Chloro-2,6-difluorobenzoyl chloride, bearing Chemical Abstracts Service number 261762-43-0, represents another isomeric variant within this family. This compound features fluorine atoms at positions 2 and 6, with the chlorine substituent located at position 3, creating yet another distinct electronic environment. The predicted boiling point for this isomer is 203.9±35.0 degrees Celsius, demonstrating how subtle changes in substitution patterns can influence physical properties. These variations in boiling points reflect differences in intermolecular interactions and molecular polarities arising from the different halogen arrangements.

5-Chloro-2,4-difluorobenzoyl chloride, identified by Chemical Abstracts Service number 1261734-09-1, extends the family to include compounds with fluorine atoms at positions 2 and 4. This substitution pattern creates different symmetry relationships and electronic effects compared to the other isomers, providing additional diversity within the halogenated benzoyl chloride family. The systematic study of such isomeric relationships enables researchers to develop structure-property correlations that guide the selection of specific derivatives for particular applications.

Compound Chemical Abstracts Service Number Fluorine Positions Chlorine Position Molecular Weight
This compound 1208078-25-4 2, 3 6 210.99
2-Chloro-3,6-difluorobenzoyl chloride 261762-42-9 3, 6 2 210.99
3-Chloro-2,6-difluorobenzoyl chloride 261762-43-0 2, 6 3 210.99
5-Chloro-2,4-difluorobenzoyl chloride 1261734-09-1 2, 4 5 210.99

The broader family of halogenated benzoyl chlorides extends beyond difluorinated derivatives to include compounds with different halogen combinations and substitution patterns. 2,4-Difluorobenzoyl chloride, with Chemical Abstracts Service number 72482-64-5, represents a simpler member of this family lacking the additional chlorine substituent. This compound provides a useful reference point for understanding how the addition of a chlorine substituent to difluorobenzoyl chlorides influences their properties and reactivity. The molecular formula C7H3ClF2O reflects the absence of the additional chlorine atom, resulting in a lower molecular weight compared to the trichlorinated derivatives.

3-Fluorobenzoyl chloride exemplifies the monofluorinated members of this chemical family, demonstrating how the principles of halogenated benzoyl chloride chemistry extend across different levels of substitution. This compound serves important roles in pharmaceutical synthesis, agrochemical development, and materials science, illustrating the broad utility of fluorinated benzoyl chlorides across various applications. The systematic comparison of mono-, di-, and trihalogenated derivatives provides insights into how increasing halogen substitution influences molecular properties and synthetic utility.

Properties

IUPAC Name

6-chloro-2,3-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)6(11)5(3)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLDUAMDKJNJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276731
Record name Benzoyl chloride, 6-chloro-2,3-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-25-4
Record name Benzoyl chloride, 6-chloro-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 6-chloro-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-2,3-difluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzene derivatives. One common method involves the reaction of 2,3-difluorobenzene with chlorine in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
6-Chloro-2,3-difluorobenzoyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles (amines, alcohols) leading to diverse substituted products.
  • Friedel-Crafts Acylation : It acts as an acylating agent to introduce the 6-chloro-2,3-difluorobenzoyl group into aromatic compounds, facilitating the synthesis of complex molecules .

2. Medicinal Chemistry
This compound is instrumental in drug development due to its ability to modify biomolecules. It has been utilized in synthesizing potential drug candidates targeting various diseases:

  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against HIV and other viral pathogens.
  • Antimicrobial Properties : The compound has demonstrated efficacy against bacterial strains and fungi, suggesting its potential as an antifungal agent .

3. Agrochemicals
The compound's unique structure allows it to be used in developing agrochemicals that enhance crop protection and yield. Its chlorinated and fluorinated nature contributes to the effectiveness of pesticides and herbicides.

Case Studies

The following table summarizes key studies involving this compound:

StudyOrganism/Cell LineBiological ActivityReference
Study 1MT-4 cells (HIV)Inhibition of viral replication
Study 2Candida albicansAntifungal activity (MIC = 0.020 µg/mL)
Study 3Various cancer cell linesInduction of cytotoxicity

Mechanism of Action

The mechanism by which 6-Chloro-2,3-difluorobenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and carboxyl groups.

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Benzoyl Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Availability
This compound C₇H₂Cl₂F₂O 223.0 (calc.) Cl (C6), F (C2, C3) High reactivity in nucleophilic acyl substitution; used in drug intermediates Discontinued
2,3,4,5-Tetrafluorobenzoyl chloride C₇HClF₄O 216.53 F (C2, C3, C4, C5) Enhanced electron-withdrawing effect; used in polymer crosslinking Available (BP 5951)
6-Chloro-1,3-dioxo-5-isoindolinesulfonamide C₈H₅ClN₂O₄S 260.66 Cl (C6), SO₂NH₂ (C5) High toxicity (skin irritation in rabbits at 500 mg MLD); limited to lab use Unknown

Key Observations:

Electron-Withdrawing Effects :

  • The tetrafluorobenzoyl chloride exhibits stronger electron-withdrawing properties due to four fluorine atoms, enhancing its reactivity in electrophilic substitutions compared to the dichloro-difluoro analog .
  • The 6-chloro-2,3-difluoro derivative balances chlorine’s inductive effect and fluorine’s steric hindrance, making it suitable for controlled acylations .

Toxicity and Handling :

  • The isoindolinesulfonamide analog (C₈H₅ClN₂O₄S) demonstrates significant toxicity (skin irritation in rabbits at 500 mg MLD), suggesting halogenated isoindoline derivatives require stringent safety protocols .
  • Data on the acute toxicity of this compound is unavailable, but its discontinuation may correlate with handling challenges .

Applications :

  • Tetrafluorobenzoyl chloride is preferred in polymer chemistry due to its stability and reactivity .
  • This compound ’s discontinuation limits its current use, though historical data suggest niche roles in synthesizing fluorinated drug candidates .

Commercial and Research Status

  • Research Gaps: Limited peer-reviewed studies directly compare these compounds. Toxicity and mechanistic data for this compound remain sparse, highlighting a need for focused studies .

Biological Activity

6-Chloro-2,3-difluorobenzoyl chloride is a halogenated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoyl chloride backbone with two fluorine atoms and one chlorine atom substituting hydrogen atoms on the aromatic ring. This specific arrangement enhances its lipophilicity and binding affinity to biological targets, making it valuable for various applications.

Structural Formula

C7H3ClF2OC_7H_3ClF_2O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents significantly influences the compound's reactivity and binding characteristics.

  • Enzyme Interaction : The chloro and fluoro groups enhance binding affinity to certain enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways in cells.
  • Metabolic Transformations : The compound can undergo metabolic transformations resulting in active metabolites that exert biological effects .

Pharmaceutical Development

This compound is being investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. The compound's structural uniqueness allows for selective interactions with molecular targets, making it a candidate for drug development .

Antimicrobial Activity

Research has indicated that derivatives of halogenated benzoyl chlorides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including fungi and bacteria .

Case Study: Antifungal Activity

In studies evaluating antifungal activity against Candida albicans, derivatives of halogenated benzoyl compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.157 µg/mL. These findings suggest that such compounds could be developed into effective antifungal agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can be insightful:

Compound NameStructure DescriptionBiological Activity
2-Chloro-3,6-difluorobenzoyl chlorideSimilar structure but lacks chlorine at the 2-positionModerate enzyme inhibition
3-Chloro-2,6-difluorobenzoyl chlorideSimilar structure but lacks fluorine at the 3-positionLower antimicrobial activity
6-Chloro-2,3-difluorobenzyl alcoholAlcohol derivative with potential therapeutic usesInvestigated for anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2,3-difluorobenzoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic aldehydes. For example, 6-chloro-2,3-difluorobenzaldehyde (CAS 797791-33-4) can be converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Key parameters include temperature control (60–80°C) and stoichiometric excess of SOCl₂ to ensure complete conversion. Purity is verified via GC or HPLC (>95% as per specifications) .
  • Data : Thermo Scientific reports a molecular weight of 176.55 g/mol and air sensitivity, necessitating inert atmosphere handling .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, the ¹⁹F NMR spectrum will show distinct shifts for the 2- and 3-fluorine substituents due to their electronic environments. IR spectroscopy confirms the C=O stretch (~1770 cm⁻¹) of the acyl chloride group. X-ray crystallography may resolve positional ambiguities in the chloro and fluoro substituents .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during electrophilic substitution reactions involving this compound?

  • Methodology : The electron-withdrawing effects of chlorine and fluorine substituents direct electrophiles to specific positions. Computational modeling (DFT calculations) predicts reactivity at the 4-position due to meta-directing effects of chlorine. Experimental validation involves nitration or sulfonation reactions, followed by HPLC-MS to analyze product distribution. Contradictions in regioselectivity between computational and experimental results may arise from solvent effects or kinetic vs. thermodynamic control .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

  • Methodology : Stability studies under ambient, refrigerated (4°C), and inert atmospheres (argon) are conducted using accelerated aging tests. Degradation is monitored via TLC and GC-MS. Hydrolysis in humid environments produces 6-chloro-2,3-difluorobenzoic acid, while thermal decomposition above 100°C may generate chlorinated byproducts. Recommendations include storage at -20°C in sealed, desiccated containers .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how are reaction yields optimized?

  • Methodology : The compound serves as an acylating agent in the synthesis of quinoline and purine derivatives. For example, coupling with aminophenyl derivatives (e.g., 4-aminophenyl-4,4'-dimethoxydiphenylamine) under Suzuki-Miyaura conditions produces fluorescent dyes for OLED applications. Optimizing Pd catalyst loading (0.5–2 mol%) and microwave-assisted heating (80–120°C, 30 min) improves yields to >80% .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for 6-chloro-2,3-difluorobenzaldehyde precursors: How should researchers reconcile conflicting data?

  • Analysis : Kanto Reagents lists 6-chloro-2,3-difluorobenzaldehyde with a purity of >95% (GC) but does not specify melting points, while Thermo Scientific reports a white-to-yellow solid form without explicit mp data. Contradictions may stem from polymorphic variations or impurities. Resolution involves differential scanning calorimetry (DSC) to determine exact thermal properties and recrystallization in hexane/ethyl acetate to isolate pure isomers .

Applications in Advanced Research

Q. Can this compound act as a precursor for environmental toxin analogs, and what precautions are necessary?

  • Methodology : The compound’s chlorinated aromatic structure resembles dioxin derivatives, making it a candidate for synthesizing toxicological analogs. However, strict containment (e.g., fume hoods, PPE) is required due to potential bioaccumulation risks. Protocols from the Toxicological Profile for Chlorinated Dibenzo-p-Dioxins recommend LC-MS/MS for trace analysis of degradation products in biological samples .

Tables

Property Value Source
Molecular Weight176.55 g/mol
CAS Number797791-33-4
Purity≥95% (GC)
Key Spectral Data (IR)C=O stretch: ~1770 cm⁻¹

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2,3-difluorobenzoyl chloride
Reactant of Route 2
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